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Ivabradine D6 Hydrochloride

Cat. No.: B12433974
M. Wt: 511.1 g/mol
InChI Key: HLUKNZUABFFNQS-SNBVEVFOSA-N
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Description

Theoretical Underpinnings of Deuterium (B1214612) Isotope Effects in Biological Systems

The foundation for the use of deuterated compounds in pharmaceutical research lies in the kinetic isotope effect (KIE). wikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orgchemeurope.com This effect is most pronounced when the relative mass change is large, as is the case when hydrogen (protium) is replaced by deuterium, which nearly doubles the atomic mass. chemeurope.com

The core of the KIE is the difference in the vibrational energy of chemical bonds. A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. chemeurope.comresearchgate.net According to quantum mechanics, even at absolute zero, molecules possess a minimum amount of vibrational energy known as the zero-point energy (ZPE). numberanalytics.comprinceton.edu Due to its greater mass, the C-D bond has a lower ZPE than the C-H bond. numberanalytics.comnih.gov

For a chemical reaction to occur where a C-H or C-D bond is broken in the rate-determining step, sufficient energy must be supplied to overcome the activation energy barrier. princeton.edu Because the C-D bond starts from a lower energy state (lower ZPE), it requires more energy to reach the transition state, leading to a slower reaction rate compared to its C-H counterpart. chemeurope.comprinceton.edu This phenomenon is known as a primary kinetic isotope effect and is the principal reason why deuteration can significantly slow the metabolic breakdown of a drug. chemeurope.comresearchgate.net

Rationale for Deuterium Incorporation in Pharmaceutical Compounds for Research Purposes

The deliberate incorporation of deuterium into pharmaceutical compounds serves several key research purposes. The primary rationale is to investigate and modify a drug's pharmacokinetic profile by altering its metabolic stability. pharmaffiliates.comnih.gov

Probing Metabolic Pathways: By selectively replacing hydrogens at specific sites on a drug molecule with deuterium, researchers can identify the primary sites of metabolic attack, often mediated by enzymes like the cytochrome P450 (CYP) family. nih.govplos.org If deuteration at a particular position slows down the drug's metabolism, it confirms that this position is a "metabolic soft spot." nih.gov

Use as Internal Standards: Deuterated compounds are invaluable tools in bioanalytical research. pharmaffiliates.com In techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), deuterated analogs of a drug are frequently used as internal standards. pharmaffiliates.comcaymanchem.com Because they are chemically almost identical to the non-deuterated drug, they behave similarly during sample extraction and analysis. However, their difference in mass allows them to be distinguished by the mass spectrometer. This enables precise quantification of the parent drug and its metabolites in biological samples like plasma or urine. caymanchem.com

Overview of Ivabradine (B130884) D6 Hydrochloride as a Model Deuterated Chemical Probe

Ivabradine is a heart rate-lowering medication that acts by selectively inhibiting the I(f) current in the sinoatrial node. selleckchem.commdpi.comnih.gov It undergoes extensive metabolism in the body, primarily by the cytochrome P450 isoform CYP3A4, leading to various metabolites, including a major active metabolite, N-desmethyl ivabradine. caymanchem.com

Ivabradine D6 Hydrochloride is a deuterated analog of Ivabradine Hydrochloride. targetmol.commedchemexpress.com The "D6" designation signifies that six hydrogen atoms in the molecule have been replaced with deuterium atoms. caymanchem.com This isotopic labeling makes it an ideal chemical probe for research applications, particularly in pharmacokinetic studies. Its primary role in a research setting is to serve as an internal standard for the highly accurate and precise quantification of ivabradine and its metabolites (such as N-desmethyl ivabradine) by GC- or LC-MS. caymanchem.com Its physical and chemical properties are nearly identical to the parent compound, ensuring it co-elutes and ionizes similarly, but its increased mass allows for clear differentiation in the mass spectrometer.

Below are the key chemical data for this compound:

PropertyValue
Chemical Formula C₂₇H₃₀D₆N₂O₅ · HCl
Molecular Weight 511.08 g/mol
CAS Number 2070009-63-9
Appearance Solid
Purity Typically ≥98%
Primary Research Use Internal standard for mass spectrometry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37ClN2O5 B12433974 Ivabradine D6 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H37ClN2O5

Molecular Weight

511.1 g/mol

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-bis(trideuteriomethoxy)-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride

InChI

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i2D3,3D3;

InChI Key

HLUKNZUABFFNQS-SNBVEVFOSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2CC(=O)N(CCC2=C1)CCCN(C)C[C@H]3CC4=CC(=C(C=C34)OC)OC)OC([2H])([2H])[2H].Cl

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl

Origin of Product

United States

Methodologies for Synthesis and Isotopic Characterization of Ivabradine D6 Hydrochloride

Strategies for Site-Selective Deuterium (B1214612) Incorporation

The synthesis of Ivabradine (B130884) D6 Hydrochloride necessitates precise, site-selective methods for introducing six deuterium atoms. The molecular structure of Ivabradine offers several potential sites for deuteration. The selection of a particular strategy depends on the desired location of the deuterium labels, the stability of the starting materials and intermediates, and the required isotopic enrichment.

Hydrogen-Deuterium Exchange (H/D Exchange) Reactions

Hydrogen-deuterium exchange (H/D exchange) represents a straightforward approach for incorporating deuterium. wikipedia.org This method typically involves exposing the substrate to a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. nih.gov For a molecule like Ivabradine, which contains N-methyl and N-alkyl groups, specific catalytic systems can facilitate deuterium exchange at positions alpha to the nitrogen atom. acs.orgresearchgate.net

Photocatalytic methods employing a hydrogen atom transfer (HAT) catalyst have shown efficacy in the α-deuteration of amines using D₂O. researchgate.net This approach could be applied to an intermediate in the Ivabradine synthesis or to the final molecule itself, targeting the N-methyl group and the methylene (B1212753) groups adjacent to the tertiary amine. The reaction conditions, including the choice of photocatalyst and light source, would be critical to ensure selectivity and prevent degradation of the complex molecule.

Key Features of H/D Exchange for Ivabradine-D6 Synthesis:

FeatureDescription
Deuterium Source Deuterium oxide (D₂O) is the most common and cost-effective source.
Catalysis Acid, base, or metal catalysts can be employed. wikipedia.org For amines, ruthenium or iridium-based catalysts are often effective. researchgate.net
Selectivity The acidity or basicity of protons determines the ease of exchange. Protons alpha to heteroatoms are often targeted.
Potential Application Deuteration of the N-methyl group and adjacent methylene groups in the Ivabradine backbone.

Reductive Deuteration Techniques

Reductive deuteration is a powerful method for incorporating deuterium atoms during the formation of new chemical bonds, particularly C-N and C-H bonds. Given that the synthesis of Ivabradine involves the reduction of nitrile and amide intermediates, this technique is highly applicable. chemicalbook.com

One plausible route involves the reductive amination of a suitable aldehyde or ketone precursor with a deuterated amine, or the reduction of an imine intermediate with a deuterium-donating reducing agent. For instance, the synthesis of α-deuterated primary amines can be achieved through the reduction of oximes or nitriles using samarium(II) iodide (SmI₂) in the presence of D₂O. researchgate.netresearchgate.net A continuous-flow methodology for the reductive deuteration of nitriles using Raney nickel as a catalyst and D₂O as the deuterium source also presents an efficient and scalable option. core.ac.uk This could be applied to the nitrile-containing precursors of Ivabradine's side chain or the benzazepinone (B8055114) core.

Reductive Deuteration Strategies:

Precursor TypeReducing Agent/Deuterium SourceDeuterated Product
NitrileSmI₂ / D₂Oα,α-dideuterio amine
OximeSmI₂ / D₂Oα-deuterated primary amine
NitrileRaney Nickel / D₂O (flow chemistry)α,α-dideutero amine
ImineNaBD₄ or D₂/CatalystDeuterated amine

Dehalogenative Deuteration Approaches

Dehalogenative deuteration involves the replacement of a halogen atom (typically bromine or iodine) with a deuterium atom. This method offers excellent site-selectivity, as the position of the deuterium label is predetermined by the position of the halogen on the precursor molecule. The reaction is typically catalyzed by a transition metal, such as palladium, and uses deuterium gas (D₂) as the deuterium source. chemrxiv.orgnih.govacs.org

To synthesize Ivabradine D6, a precursor containing six halogen atoms at the desired positions would be required. While potentially complex to synthesize, this precursor would allow for a late-stage, highly specific deuteration step. Homogeneous palladium catalysts, sometimes used with additives like zinc acetate, have been shown to improve the efficiency and functional group tolerance of dehalogenative deuteration, which would be crucial for a complex molecule like Ivabradine. chemrxiv.orgchemistryviews.org This approach could be particularly useful for deuterating the aromatic rings of the Ivabradine structure.

Stereoselective Deuteration Methods

Ivabradine possesses a single stereocenter, making stereoselective deuteration a key consideration if the deuterium atoms are to be introduced at or near this chiral center. Methods for the stereoselective synthesis of α-deuterated chiral amino acids and other chiral building blocks have been developed and could be adapted for the synthesis of a deuterated precursor to Ivabradine. acs.orgnih.govacs.org

One innovative approach is "deuterium-enabled chiral switching" (DECS). nih.gov This technique involves replacing a hydrogen atom at a stereochemically labile chiral center with a deuterium atom. The stronger C-D bond can slow down the rate of racemization, effectively locking the desired stereoconfiguration. If a synthetic route to Ivabradine proceeds through an intermediate with a less stable chiral center, this method could be employed to introduce deuterium and stabilize the desired enantiomer. Chiral separation techniques, such as chromatography on a chiral stationary phase, would be essential to isolate the desired deuterated enantiomer. nih.govresearchgate.netsemmelweis.hunih.govmdpi.com

Advanced Analytical Techniques for Isotopic Purity and Labeling Position Confirmation

Following the synthesis of Ivabradine D6 Hydrochloride, rigorous analytical testing is required to confirm its chemical identity, isotopic purity, and the precise location of the deuterium labels. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is typically employed for this purpose. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (²H, ¹H, ¹³C) for Structural Elucidation and Isotopic Enrichment Assessment

NMR spectroscopy is the most powerful tool for determining the exact position of deuterium atoms within a molecule.

²H NMR Spectroscopy: Direct detection of the deuterium nucleus provides an unambiguous confirmation of deuterium incorporation. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been substituted for hydrogen. researchgate.netusf.edursc.org The integration of these signals can be used to determine the relative isotopic abundance at each labeled site. acs.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of a deuterated compound will show a decrease in the intensity of signals corresponding to the sites of deuteration. nih.gov For Ivabradine D6, the disappearance or significant reduction of specific proton signals would confirm the location of the deuterium labels.

¹³C NMR Spectroscopy: The introduction of deuterium causes characteristic changes in the ¹³C NMR spectrum. Carbons directly bonded to deuterium (C-D) exhibit a phenomenon known as an isotopic shift, causing their resonance to appear at a slightly different chemical shift (typically upfield) compared to the corresponding carbon in the non-deuterated compound. cdnsciencepub.comresearchgate.net Furthermore, the coupling between carbon and deuterium (¹J_C-D) can often be observed, resulting in a multiplet instead of a singlet for the carbon signal. This provides definitive evidence of the C-D bond.

Illustrative NMR Data for Ivabradine:

The following table contains representative ¹H and ¹³C NMR chemical shifts for non-deuterated Ivabradine, which serve as a reference for analyzing the spectra of its deuterated analogue. researchgate.net The specific changes in this data upon deuteration would pinpoint the locations of the six deuterium atoms.

Atom/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH6.62 (s), 6.69 (s)106.7, 107.4
Methoxy (OCH₃)3.77 (s)56.2, 56.3
N-Methyl (NCH₃)2.31 (s)42.3
Methylene (CH₂)1.66 (m), 2.50-2.70 (m)27.7, 34.8, 59.1, 62.8, 64.9
Methine (CH)3.54 (m)40.4

s = singlet, m = multiplet

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Mass Purity

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of this compound. It provides definitive information on the isotopic composition and confirms the mass purity of the synthesized compound. This technique is sensitive enough to resolve the mass difference between the deuterated and non-deuterated compounds, as well as to verify the number of deuterium atoms incorporated.

In practice, a sample of Ivabradine D6 is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed. nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the precursor ion and its fragment ions with high accuracy. For Ivabradine D6, the precursor ion will have a mass approximately 6 Daltons higher than that of unlabeled Ivabradine.

A common approach is tandem mass spectrometry (MS/MS), often in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. sphinxsai.comresearchgate.net In this method, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. The mass transitions for Ivabradine D6 are distinct from the unlabeled compound, confirming both its identity and isotopic labeling. For instance, one documented method shows the precursor ion for Ivabradine at m/z 469.37, while the Ivabradine-d6 precursor ion is observed at m/z 475.35. sphinxsai.com Both can be fragmented to produce a common product ion, such as m/z 177.15, confirming the structural backbone. sphinxsai.com The difference in precursor mass confirms the successful incorporation of six deuterium atoms.

HRMS Data for Ivabradine and Its D6 Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Ivabradine469.37177.15 sphinxsai.com
Ivabradine-d6475.35177.15 sphinxsai.com
Ivabradine469.2177.1 researchgate.net
Ivabradine-D6644.37130.41 nih.gov

Note: Different m/z values may be observed depending on the adduct formed during ionization (e.g., [M+H]+ or another adduct) and the specific instrument settings. nih.gov

Chromatographic Purity Assessment (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the chemical purity of this compound. These methods separate the main compound from any impurities, including starting materials, by-products from the synthesis, or degradation products.

A typical Reverse-Phase HPLC (RP-HPLC) or UPLC method is employed for this analysis. rjptonline.orgnih.gov The separation is generally achieved on a C8 or C18 analytical column. nih.govtandfonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer) adjusted to a specific pH. rjptonline.orgnih.govajpaonline.com The compound is detected using a UV detector, with the wavelength commonly set to 285 nm or 286 nm. tandfonline.com

The purity is determined by calculating the area of the Ivabradine D6 peak as a percentage of the total area of all peaks in the chromatogram. Validated methods have demonstrated the ability to achieve high levels of purity, with some processes yielding Ivabradine Hydrochloride with a purity of 99.9% as measured by HPLC. googleapis.com The specificity of the method is confirmed by ensuring that no interfering peaks from excipients or degradation products co-elute with the main compound peak, which can be verified using a photodiode array (PDA) detector to assess peak purity. UPLC methods, which use smaller particle size columns, offer the advantage of faster analysis times and improved resolution. rjptonline.orgtandfonline.com

Exemplary Chromatographic Conditions for Ivabradine Analysis

ParameterConditionReference
TechniqueRP-HPLC / RP-UPLC rjptonline.orgnih.gov
ColumnC18 (e.g., Inertsil ODS-3V, SS Wakosil C18AR) or C8 nih.govtandfonline.com
Mobile PhaseMethanol:Phosphate Buffer or Acetonitrile:Buffer rjptonline.orgnih.govajpaonline.com
Flow Rate0.4 - 1.0 mL/min nih.govtandfonline.com
DetectionUV at 285 nm or 286 nm tandfonline.com
Retention Time~2 to 7 minutes (Varies with method) tandfonline.com

Application in Pharmacokinetic and Metabolic Pathway Elucidation Studies

Principles of Stable Isotope Tracing in Drug Metabolism Research

Stable isotope tracing is a powerful technique used in drug metabolism research to track the metabolic fate of a drug candidate. nih.govresearchgate.netmdpi.com This method involves replacing one or more atoms of a drug molecule with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). metsol.comacs.org These isotopically labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished based on their mass by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The fundamental principle lies in administering the stable isotope-labeled drug, or "tracer," to a biological system, such as in vitro cell cultures or in vivo models. mdpi.comnih.gov As the drug is metabolized, the isotopic label is incorporated into its various metabolites. By analyzing samples from the biological system using mass spectrometry, researchers can identify and quantify the drug and its metabolites based on their unique mass signatures. nih.govresearchgate.net The presence of the isotopic label allows for the confident differentiation of drug-related material from endogenous molecules in complex biological matrices like plasma, urine, or tissue homogenates. nih.govacs.org

One of the key advantages of using stable isotopes is their safety, as they are non-radioactive, making them suitable for use in human studies. metsol.comresearchgate.net This technique provides valuable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org It aids in the elucidation of metabolic pathways by revealing how the parent drug is transformed into various metabolites. acs.orgscienceopen.com Furthermore, stable isotope labeling can be used to investigate the potential for a drug to form reactive metabolites, which can be associated with toxicity. acs.org The use of deuterated compounds, like Ivabradine (B130884) D6 Hydrochloride, is particularly common due to the significant mass difference between hydrogen and deuterium, which can also be used to probe kinetic isotope effects in enzymatic reactions. researchgate.net

In Vitro Metabolic Investigations Utilizing Ivabradine D6 Hydrochloride

In vitro metabolic studies are crucial for understanding the biotransformation of a new chemical entity. The use of stable isotope-labeled compounds like this compound in these systems provides significant advantages for metabolite identification and pathway elucidation.

Hepatic Microsomal Incubation Systems and Metabolite Profiling

Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from the liver, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govplos.org Incubation of a drug candidate with hepatic microsomes is a standard in vitro method to predict its metabolic fate in the liver. nih.gov

When this compound is incubated with human liver microsomes in the presence of necessary cofactors like NADPH, it undergoes metabolism by the enclosed enzymes. plos.orgnih.gov The use of the deuterated form allows for easy detection and characterization of its metabolites using liquid chromatography-mass spectrometry (LC-MS). The six deuterium atoms in this compound create a distinct mass shift in the parent molecule and all its subsequent metabolites compared to the unlabeled drug. nih.gov This mass signature simplifies the process of distinguishing drug-related peaks from the complex background matrix of the microsomal incubation. nih.govacs.org

Metabolite profiling studies with deuterated substrates in microsomal systems can reveal the primary sites of metabolic attack on the molecule. nih.govnih.gov For instance, if a metabolite is found with a mass corresponding to the addition of an oxygen atom (hydroxylation) to Ivabradine D6, its structure can be more confidently assigned. The retention of the deuterium label confirms its origin from the parent drug. This approach is instrumental in identifying major and minor metabolites and constructing a preliminary metabolic map for the compound.

Isolated Hepatocyte Systems for Comprehensive Metabolic Fate Assessment

Utilizing this compound in isolated hepatocyte systems allows for a comprehensive evaluation of its metabolism, including both Phase I and Phase II pathways. dls.com As with microsomal studies, the deuterium label serves as a tracer to follow the biotransformation of the parent compound. researchgate.net In hepatocytes, researchers can identify not only the primary oxidative metabolites but also their subsequent conjugated products, such as glucuronides or sulfates. dls.com

The ability to maintain hepatocytes in culture for extended periods allows for the study of metabolite formation over time, providing insights into the kinetics of different metabolic pathways. altex.org Comparing the metabolic profiles generated in hepatocytes from different species (e.g., rat, dog, human) can also help in understanding interspecies differences in drug metabolism, which is crucial for extrapolating preclinical data to humans. tandfonline.com

Enzyme Kinetics and Deuterium Kinetic Isotope Effect (KIE) Analysis

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govbioscientia.de This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of a reaction, as the carbon-deuterium (C-D) bond is stronger and requires more energy to break. ijeat.orggabarx.com

Cytochrome P450-Mediated Metabolism Studies with Deuterated Substrates

Cytochrome P450 enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs. nih.govmdpi.com The catalytic cycle of CYPs often involves the abstraction of a hydrogen atom from the substrate. nih.gov Therefore, studying the metabolism of a deuterated substrate like this compound by specific CYP isoforms can provide valuable information about the reaction mechanism and the rate-limiting steps. nih.govnih.gov

Ivabradine is known to be extensively metabolized by CYP3A4. fda.govvulcanchem.com By comparing the rate of metabolism of Ivabradine with that of this compound by recombinant CYP3A4 or human liver microsomes, researchers can determine the magnitude of the KIE. nih.govplos.org

A significant KIE (typically a ratio of the rate of the light isotope to the heavy isotope greater than 1) suggests that C-H bond cleavage is at least partially rate-limiting in the metabolic process. nih.govresearchgate.net The absence of a KIE may indicate that another step in the catalytic cycle, such as product release, is the slowest step. nih.gov

Table 1: Hypothetical Kinetic Isotope Effect Data for Ivabradine Metabolism

SubstrateEnzyme SourceVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km)KIE (Vmax/Km)H / (Vmax/Km)D
IvabradineHuman Liver Microsomes50010502.5
Ivabradine D6Human Liver Microsomes25012.520
IvabradineRecombinant CYP3A480081003.3
Ivabradine D6Recombinant CYP3A43001030

This table presents hypothetical data for illustrative purposes.

This type of analysis helps to understand the intricacies of the enzymatic reaction and can have implications for predicting potential drug-drug interactions and the impact of genetic polymorphisms in CYP enzymes on the drug's metabolism. nih.gov

Characterization of Non-CYP Metabolic Enzyme Pathways

While CYPs are the primary drivers of Phase I metabolism for many drugs, other enzyme systems can also be involved. These include flavin-containing monooxygenases (FMOs), aldehyde oxidases (AO), and various conjugating enzymes of Phase II metabolism like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

The use of this compound can also be extended to investigate the role of these non-CYP pathways. For example, if significant metabolism of Ivabradine D6 is observed in the absence of CYP activity (e.g., by using specific CYP inhibitors or in systems with low CYP expression), it would suggest the involvement of other enzymes. KIE studies can also be applied to these non-CYP enzymes to understand their reaction mechanisms. For instance, a significant KIE in an AO-mediated reaction would point towards C-H bond cleavage at the carbon adjacent to a nitrogen or aldehyde group being a critical step.

By systematically evaluating the metabolism of this compound in various in vitro systems with and without specific enzyme inhibitors, a comprehensive picture of all the contributing metabolic pathways can be developed. This detailed understanding is essential for a complete risk assessment of the drug candidate.

In Vivo Preclinical Pharmacokinetic and Metabolite Identification Studies

In vivo preclinical studies in animal models are essential for understanding how a drug behaves in a living system before human trials. The use of deuterated standards like this compound is integral to the reliability of the data generated in these studies. medchemexpress.commedchemexpress.com

The pharmacokinetic properties of ivabradine have been characterized in various animal models, with studies in rats being particularly common. e-century.usnih.gov These studies are crucial for understanding the absorption, distribution, and excretion (ADE) of the compound. Ivabradine is known to be extensively metabolized in the liver and intestines primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. fda.govnih.goveuropa.eu Its distribution is characterized by approximately 70% plasma protein binding and a large volume of distribution at steady-state, close to 100 L in patient studies. nih.goveuropa.eunih.gov

In preclinical animal studies, such as those conducted in Sprague-Dawley rats, the co-administration of other compounds has been shown to significantly alter the pharmacokinetic parameters of ivabradine. For instance, a study investigating the interaction with puerarin (B1673276) found that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of ivabradine were significantly increased, suggesting an interaction at the metabolic level. e-century.us Another study in rats using silibinin (B1684548) showed similar effects, with significant increases in the half-life (t1/2), Cmax, and AUC of ivabradine. nih.gov In these types of studies, Ivabradine D6 is used as an internal standard to ensure the precise measurement of ivabradine's plasma concentrations, allowing for accurate calculation of these pharmacokinetic parameters. sphinxsai.comresearchgate.net

ParameterControl Group (Ivabradine 1.0 mg/kg)Test Group (Ivabradine with Puerarin 250 mg/kg)Test Group (Ivabradine with Silibinin 30 mg/kg)
Cmax (ng/mL) 23.4 ± 4.541.9 ± 5.2 (p < 0.01)39.5 ± 7.3 (p < 0.01)
AUC(0-t) (ng·h/mL) 60.7 ± 11.2126.8 ± 20.3 (p < 0.01)115.4 ± 21.8 (p < 0.01)
AUC(0-∞) (ng·h/mL) 64.5 ± 12.1138.1 ± 22.5 (p < 0.01)127.6 ± 25.4 (p < 0.01)
t1/2 (h) 2.1 ± 0.43.5 ± 0.6 (p < 0.01)3.2 ± 0.5 (p < 0.01)

Data adapted from studies in Sprague-Dawley rats. e-century.usnih.gov The use of Ivabradine D6 as an internal standard is crucial for the accuracy of these measurements.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of a drug. By replacing hydrogen atoms with deuterium, as in Ivabradine D6, the mass of the molecule is increased. This mass shift allows for easy differentiation between the parent drug and its metabolites from endogenous compounds in a biological sample when analyzed by mass spectrometry. nih.gov

The primary metabolic pathway for ivabradine is N-demethylation, which is mediated by CYP3A4, resulting in its major active metabolite, N-desmethyl ivabradine (also known as S 18982). nih.goveuropa.eucaymanchem.com This metabolite is pharmacologically active, being roughly equipotent to ivabradine, and circulates at concentrations approximately 40% of the parent compound. fda.govpharmevo.biz

The use of deuterated standards, including both Ivabradine D6 and N-Desmethyl Ivabradine D6, is standard practice in LC-MS/MS methods developed for the simultaneous quantification of the parent drug and its main metabolite. sphinxsai.commedchemexpress.combertin-bioreagent.com This dual-standard approach ensures high accuracy and precision in pharmacokinetic studies. nih.gov While N-desmethyl ivabradine is the most well-characterized metabolite, other biotransformation products, such as various O- and N-demethylated metabolites, have also been identified, underscoring the extensive metabolism of the parent compound. researchgate.net The application of stable isotope-labeled tracers is instrumental in identifying such metabolic "hotspots" on the molecule that are susceptible to enzymatic modification.

Compound NameRole/TypeKey Metabolic Enzyme
Ivabradine Parent DrugCYP3A4
N-desmethyl ivabradine (S 18982) Major Active MetaboliteCYP3A4
Dehydro Ivabradine Inactive Metabolite / ImpurityOxidation
Other O- and N-demethylated metabolites MetabolitesCYP450 enzymes

This table summarizes the key compounds involved in the metabolism of ivabradine. nih.goveuropa.euresearchgate.net

A key consideration when using deuterated compounds in metabolic studies is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy, which can slow down the rate of metabolic reactions that involve the cleavage of this bond.

This phenomenon can sometimes lead to "metabolic switching" or "shunting," where the metabolism of the drug is redirected away from the deuterated site towards alternative, non-deuterated sites on the molecule. nih.gov This can result in a different metabolite profile and potentially altered pharmacokinetic and pharmacodynamic properties for the deuterated compound compared to its non-labeled counterpart. medchemexpress.com For example, a study on the deuteration of doxophylline resulted in an unexpected and multidirectional metabolic switch, altering its pharmacodynamic features. nih.gov

In the context of this compound, there is no specific research in the provided results indicating that it undergoes significant metabolic switching. Its widespread and effective use as an internal standard in bioanalytical assays suggests that its metabolic pathways and the kinetics of metabolite formation are substantially similar to those of non-deuterated ivabradine. sphinxsai.comnih.gov For an internal standard to be effective, its chemical and physical behavior, including its extraction recovery and ionization efficiency, must closely mimic the analyte. Significant metabolic switching would likely compromise its utility for accurate quantification. However, the potential for such shunting is a mandatory evaluation point in the development of any deuterated compound intended for therapeutic use.

Role As a Stable Isotope Internal Standard in Quantitative Bioanalysis

Fundamental Principles of Stable Isotope-Labeled Internal Standards (SIL-IS) in LC-MS/MS

Quantitative bioanalysis by LC-MS/MS is susceptible to several sources of variability, including sample preparation steps (e.g., extraction, evaporation) and instrumental factors (e.g., injection volume, ionization efficiency). scispace.com An internal standard is introduced to the sample at a known concentration early in the workflow to correct for these variations. scioninstruments.com

The ideal internal standard behaves identically to the analyte of interest (the substance being measured) throughout the entire analytical process. annlabmed.org Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical physicochemical properties to their unlabeled counterparts. crimsonpublishers.comchromatographyonline.comresearchgate.net This includes similar extraction recovery, ionization efficiency, and chromatographic retention time. scioninstruments.com

When a sample is analyzed, the mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference. scioninstruments.com While the absolute signal intensity of both the analyte and the SIL-IS may fluctuate between samples due to matrix effects or other variables, their ratio should remain constant. annlabmed.org By plotting the ratio of the analyte response to the SIL-IS response against the analyte concentration of known standards, a calibration curve is generated. This allows for the accurate determination of the analyte concentration in unknown samples. unc.edu The use of a SIL-IS like Ivabradine (B130884) D6 Hydrochloride is the preferred approach to compensate for analytical variability, particularly the unpredictable enhancement or suppression of the analyte signal caused by the sample matrix. chromatographyonline.comresearchgate.net

Method Development and Validation for Ivabradine D6 Hydrochloride as an Internal Standard

The development and validation of a bioanalytical method using this compound as an internal standard is a meticulous process governed by regulatory guidelines. The objective is to establish a reliable and reproducible method for quantifying ivabradine in a specific biological matrix, such as plasma. sphinxsai.com

Biological matrices like plasma are complex mixtures containing salts, lipids, proteins, and metabolites that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.com This interference, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the results. tandfonline.com

A SIL-IS is the most effective tool to compensate for these matrix effects. annlabmed.orgtandfonline.com Because this compound has virtually the same chemical structure and properties as ivabradine, it is affected by co-eluting matrix components in the same way. As it experiences the same degree of ion suppression or enhancement as the native analyte, the ratio of their signals remains unaffected, leading to accurate quantification. chromatographyonline.com The validation process must rigorously assess the matrix effect to ensure that this compensation is consistent across different sources of the biological matrix. sphinxsai.com

A fundamental requirement for a SIL-IS to effectively compensate for matrix effects and other analytical variables is that it must co-elute with the analyte from the liquid chromatography column. annlabmed.org This ensures that both compounds enter the mass spectrometer's ion source at the same time and are subjected to the same matrix environment.

While SIL-IS are designed to mimic the analyte, deuterium-labeled compounds can sometimes exhibit slightly different retention times compared to their non-labeled counterparts, a phenomenon known as the "isotope effect". scispace.com This is often due to slight changes in the molecule's lipophilicity when hydrogen is replaced by deuterium (B1214612). Therefore, during method development, chromatographic conditions must be carefully optimized to ensure that this compound and ivabradine co-elute or have a negligible difference in retention time. sphinxsai.comchromatographyonline.com

Isotopic integrity is also critical. The deuterium labels on the internal standard must be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix. annlabmed.orgsigmaaldrich.com The mass difference between the analyte and the SIL-IS should also be sufficient (typically at least 3 Daltons) to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the internal standard. tandfonline.com

A calibration curve is essential for determining the concentration of ivabradine in unknown samples. It is constructed by analyzing a series of calibration standards, which are prepared by spiking a blank biological matrix with known concentrations of ivabradine and a constant concentration of this compound. unc.edu The instrument response is plotted as the ratio of the analyte peak area to the internal standard peak area versus the nominal concentration of the analyte. unc.edu

The relationship between concentration and response ratio is typically evaluated using a linear regression model, often with a weighting factor (e.g., 1/x² or 1/y²) to ensure accuracy across the entire concentration range, especially at the lower end. annlabmed.orgnih.gov Key parameters for assessing the performance of the calibration curve include:

Linearity: The coefficient of determination (r²) should ideally be ≥ 0.99, indicating a strong linear relationship. sphinxsai.com However, statistical tests beyond r² are necessary to truly assess linearity. nih.gov

Accuracy and Precision: The accuracy of the calibration standards should be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ). unc.edu Precision, measured as the coefficient of variation (CV), should also be within these limits.

Range: The curve must cover the expected range of concentrations in the study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ). unc.edu

The accuracy and precision of the method are further confirmed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) alongside the calibration standards and unknown samples. unc.edu

Application in Bioanalytical Assays for Ivabradine and its Metabolites in Preclinical Biological Samples

This compound is utilized in validated LC-MS/MS methods for the simultaneous quantification of ivabradine and its primary active metabolite, N-desmethyl ivabradine, in biological samples from preclinical and clinical studies. sphinxsai.com In such assays, a corresponding deuterated internal standard for the metabolite, N-desmethylivabradine-d6, is also used to ensure accurate quantification of the metabolite. sphinxsai.com

These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to isolate the analytes from the bulk of the matrix components before injection into the LC-MS/MS system. sphinxsai.comsci-hub.se The use of this compound ensures that any variability or loss during the extraction process is accounted for, leading to a robust and reliable assay.

One such validated method demonstrated high sensitivity and linearity for both ivabradine and its metabolite in human plasma. sphinxsai.com The performance of this method is summarized in the tables below.

Table 1: LC-MS/MS Method Parameters for Ivabradine Quantification This table is interactive. You can sort and filter the data.

Parameter Details
Internal Standard This compound
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Solid Phase Extraction (SPE)
Chromatographic Column Kromasil 100-5 C18 (100 x 4.6 mm, 5 µm)
Detection Mode Multiple Reaction Monitoring (MRM)
Ionization Source Electrospray Ionization (ESI)

Data sourced from a study on the simultaneous determination of Ivabradine and its active metabolite in human plasma. sphinxsai.com

Table 2: Calibration Curve and Performance Data This table is interactive. You can sort and filter the data.

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) Accuracy (%) Precision (%CV)
Ivabradine 0.20 – 201 ≥ 0.99 98.5 - 102.3 ≤ 5.8
N-Desmethyl Ivabradine 0.10 – 15.14 ≥ 0.99 97.9 - 101.5 ≤ 6.2

Data represents typical validation results for a bioanalytical method using deuterated internal standards. sphinxsai.com

These validated assays are successfully applied to pharmacokinetic studies, allowing for the precise characterization of the absorption, distribution, metabolism, and excretion (ADME) profiles of ivabradine. sphinxsai.com

Advanced Research Directions and Emerging Applications of Deuterated Analogs

Integration of Deuterated Analogs with Systems Biology and Metabolomics Approaches

The use of stable isotope-labeled compounds, such as Ivabradine-d6, is integral to modern systems biology and metabolomics. These fields aim to provide a comprehensive understanding of how drugs affect the intricate network of metabolic pathways within a biological system. nih.gov By introducing a deuterated version of a drug, researchers can use it as a tracer to map its metabolic fate with high precision using mass spectrometry. medchemexpress.com

When Ivabradine (B130884) D6 Hydrochloride is introduced into a biological system, its mass, which is increased by the deuterium (B1214612) atoms, allows it to be distinguished from the naturally occurring (non-deuterated) compound and its subsequent metabolites. sphinxsai.com This enables several key research applications:

Metabolite Identification: Researchers can accurately track the biotransformation of Ivabradine, identifying both major and minor metabolites by searching for the specific mass signature of the deuterium label. nih.gov This is crucial because metabolites can have their own pharmacological or toxicological profiles.

Pharmacokinetic Profiling: The use of deuterated standards allows for more accurate quantification in pharmacokinetic studies. acs.org Ivabradine-d6 can serve as an ideal internal standard for quantifying non-deuterated Ivabradine and its primary active metabolite, N-desmethylivabradine, in plasma or urine samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). sphinxsai.comresearchgate.net This enhances the precision of measurements of drug absorption, distribution, metabolism, and excretion (ADME).

Flux Analysis: In a systems biology context, deuterated tracers can help quantify the rate of metabolic reactions (flux), providing insight into how Ivabradine may alter the broader metabolic network beyond its primary target, the HCN channels. nih.gov This could uncover previously unknown off-target effects or pleiotropic benefits. mdpi.com

The integration of deuterated analogs like Ivabradine-d6 with these high-throughput "omics" technologies provides a more holistic view of the drug's journey and impact on the body, moving beyond its primary pharmacodynamic effect. nih.gov

Mechanistic Studies on Enzyme-Substrate Interactions and Reaction Pathways through Deuterium Effects

Deuteration is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions, primarily through the study of the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced with one of its isotopes. cdnsciencepub.com

Ivabradine is extensively metabolized in the liver and gut, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. vulcanchem.com A major metabolic pathway is N-demethylation, which involves the cleavage of a carbon-hydrogen (C-H) bond on one of the methyl groups. caymanchem.com In Ivabradine D6 Hydrochloride, deuterium atoms replace hydrogen atoms at a site of metabolic activity. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult for an enzyme to break.

This difference leads to a slower rate of metabolism for the deuterated compound, a phenomenon that can be quantified to understand enzyme-substrate interactions:

Identifying Rate-Limiting Steps: A significant KIE (where the rate for the hydrogen version, kH, is greater than the rate for the deuterium version, kD) indicates that the cleavage of that specific C-H bond is a rate-limiting or rate-determining step in the metabolic pathway. bioscientia.de For CYP450-mediated oxidations, the KIE (kH/kD) can result in a 2- to 7-fold reduction in reaction rates. smolecule.com

Altering Metabolic Pathways: By slowing down a primary metabolic route, deuteration can sometimes lead to "metabolic switching," where the drug is processed through alternative pathways. cdnsciencepub.combioscientia.de Studying the resulting metabolite profile of Ivabradine-d6 compared to Ivabradine can reveal these secondary pathways and the flexibility of the metabolizing enzymes.

Probing Enzyme Active Sites: The magnitude of the KIE can provide information about the geometry of the transition state during the enzyme-catalyzed reaction. This data, when combined with computational modeling, helps to build a more accurate picture of how Ivabradine fits into the active site of CYP3A4.

The expected impact of deuteration on the metabolism of Ivabradine is a primary reason for the scientific interest in its deuterated analogs. Slowing its metabolism could potentially lead to a longer half-life and more stable plasma concentrations. vulcanchem.comnih.gov

Table 1: Theoretical Impact of Deuteration on Ivabradine Metabolism

Parameter Standard Ivabradine This compound Rationale
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4) vulcanchem.com Cytochrome P450 3A4 (CYP3A4) vulcanchem.com Pharmacodynamic targets are unchanged. bioscientia.de
Primary Metabolic Reaction N-demethylation caymanchem.com N-demethylation The core structure and reaction site remain.
Metabolic Rate Standard rate Potentially 2- to 7-fold slower smolecule.com Kinetic Isotope Effect (KIE) due to stronger C-D vs. C-H bond. bioscientia.de
Plasma Half-life Approx. 2 hours (main) vulcanchem.com Potentially longer vulcanchem.com Slower metabolic clearance extends drug exposure. nih.gov
Metabolite Profile Predominantly N-desmethylated metabolite (S 18982) vulcanchem.com May show an increase in alternative metabolites Potential for "metabolic switching" if the primary pathway is slowed. cdnsciencepub.com

Development of Novel Synthetic Strategies for Advanced Deuterated Probes

The synthesis of isotopically labeled compounds like this compound requires specialized chemical strategies to precisely incorporate deuterium atoms into the molecular structure. These methods are crucial for creating the high-purity probes needed for advanced research. While the exact proprietary synthesis of a specific commercial standard may not be public, general strategies for deuteration are well-established in medicinal chemistry.

A common approach involves using deuterated reagents at a key step in the synthetic pathway. For instance, the synthesis of an Ivabradine analog deuterated on the N-methyl group (Ivabradine-d3) could involve a deuterated methylating agent. caymanchem.com A plausible, generalized strategy for synthesizing a deuterated Ivabradine analog might involve the following key transformations:

Preparation of a Deuterated Precursor: The synthesis could begin by preparing a deuterated version of a key building block. For example, a deuterated alkylating agent could be synthesized for later introduction.

Core Structure Assembly: The non-deuterated parts of the Ivabradine backbone, including the benzazepinone (B8055114) and the bicyclic aromatic rings, are constructed using established synthetic organic chemistry methods. acs.orgmdpi.com

Introduction of the Deuterated Moiety: The deuterated precursor is then reacted with the main Ivabradine scaffold. This is often an alkylation step where the deuterated group is attached to the amine nitrogen.

Purification and Salt Formation: The final deuterated Ivabradine molecule is purified using techniques like chromatography to ensure high isotopic enrichment (e.g., >99% deuterated forms). caymanchem.com It is then converted to its hydrochloride salt to improve stability and solubility.

For example, a patent for related compounds describes reacting a protected tyrosine with perdeuterated dimethylsulfoxide to create a deuterated methylthiomethyl ether, showcasing a method for introducing deuterated methyl groups. google.com Another strategy might involve the reduction of an appropriate functional group using a deuterium source, such as deuterium gas (D₂) with a palladium catalyst. acs.org

Table 2: Conceptual Synthetic Steps for a Deuterated Ivabradine Analog

Step Description Key Reagents/Conditions (Illustrative)
1. Precursor Synthesis Formation of the main Ivabradine backbone without the deuterated segment. Multi-step synthesis involving cyclization and functional group manipulations. acs.org
2. Deuterated Reagent Preparation of a deuterated alkyl halide or similar electrophile. e.g., CD₃I (Iodomethane-d3) or a deuterated propyl chain.
3. Alkylation Covalent attachment of the deuterated fragment to the secondary amine of the Ivabradine precursor. A base (e.g., K₂CO₃) in an aprotic solvent (e.g., acetonitrile).
4. Deprotection (if needed) Removal of any protecting groups used during the synthesis. Acidic or basic hydrolysis.
5. Salt Formation Reaction with hydrochloric acid to form the final hydrochloride salt. HCl in a suitable solvent like ethanol (B145695) or ether.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying the heart rate-lowering effects of Ivabradine D6 Hydrochloride in vivo?

  • Methodological Answer: Transgenic (TG) mice overexpressing β2-adrenergic receptors (β2AR) in cardiac tissue are validated models for studying Ivabradine's effects. Experimental designs typically involve oral administration (5–20 mg/kg daily for 1 week) to assess heart rate reduction under enhanced sympathetic activity . Dose-response relationships should be established using telemetry or echocardiography to monitor hemodynamic changes. Negative controls (e.g., saline-treated TG mice) and wild-type littermates are critical for isolating drug-specific effects .

Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer: Reverse-phase HPLC (RP-HPLC) is the gold standard for quantification. Key parameters include:

  • Column: C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0–4.0) in a 60:40 ratio.
  • Validation: Follow ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), accuracy (recovery 98–102%), and robustness (variations in flow rate ±0.1 mL/min) .
  • Sample Prep: Use sonication for dissolution in methanol/water mixtures to ensure homogeneity .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize the formulation of this compound for enhanced bioavailability?

  • Methodological Answer:

  • Define QTPP: Target attributes include disintegration time (<30 seconds), drug content uniformity (≥95%), and dissolution rate (>80% in 15 minutes).
  • Critical Variables: Use a Main Effect Screening Design (MESD) to identify factors like polymer concentration (e.g., HPMC), plasticizer type (e.g., PEG 400), and solvent ratio.
  • Risk Assessment: Fishbone diagrams and failure mode analysis (FMEA) prioritize high-risk variables (e.g., solvent volatility).
  • Optimization: Response surface methodology (RSM) or artificial neural networks (ANN) can refine formulations, validated via in vitro-in vivo correlation (IVIVC) .

Q. What role does deuterium labeling (D6) play in metabolic and pharmacokinetic studies of Ivabradine?

  • Methodological Answer: Deuterium labeling stabilizes the molecule against oxidative metabolism, extending half-life and enabling precise tracking of metabolites (e.g., N-Demethyl Ivabradine D6) via LC-MS/MS. Key steps:

  • Isotope Tracing: Administer deuterated and non-deuterated Ivabradine concurrently in animal models to compare metabolic pathways.
  • Data Interpretation: Use area-under-the-curve (AUC) ratios to quantify isotopic effects on clearance and bioavailability .

Q. How can researchers resolve contradictions in reported vascular effects of this compound across preclinical models?

  • Methodological Answer: Discrepancies in outcomes (e.g., endothelial function improvement in ApoE−/− mice vs. no effect in angiotensin II-infused rats) may arise from:

  • Model-Specific Factors: Genetic background (e.g., ApoE−/− vs. hypertensive rats) and disease progression stage.
  • Experimental Variables: Treatment duration (short-term vs. chronic) and co-morbidities (e.g., hypertension).
  • Resolution: Conduct head-to-head studies with standardized protocols (e.g., 12-week treatment, matched hemodynamic monitoring) and multi-omics analysis (RNA-seq, metabolomics) to identify mechanistic pathways .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent cardiac responses to this compound?

  • Answer:

  • Nonlinear Regression: Fit dose-response curves using the Hill equation to estimate EC50/IC50 values.
  • ANOVA with Post Hoc Tests: Compare heart rate variability (HRV) across doses (e.g., Tukey’s test for multiple comparisons).
  • Mixed-Effects Models: Account for repeated measurements in longitudinal studies (e.g., weekly ECG monitoring) .

Advanced Formulation Challenges

Q. How do crystalline forms (e.g., β- or γ-polymorphs) of Ivabradine Hydrochloride impact dissolution and stability?

  • Answer:

  • Polymorph Screening: Use X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize crystalline forms.
  • Dissolution Testing: γ-polymorphs exhibit faster dissolution rates (≥85% in 30 minutes) due to lower lattice energy.
  • Stability Studies: Accelerated aging (40°C/75% RH for 6 months) identifies degradation pathways (e.g., hygroscopicity in β-forms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.